(E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
The compound (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile features an acrylonitrile backbone in the E-configuration, a 4-butoxyphenyl substituent, and a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. The quinazolinone ring system is well-documented for its biological relevance, particularly in anti-inflammatory and antibacterial contexts . The E-configuration of the acrylonitrile group is critical for bioactivity, as geometric isomers often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-2-3-12-26-17-10-8-15(9-11-17)13-16(14-22)20-23-19-7-5-4-6-18(19)21(25)24-20/h4-11,13H,2-3,12H2,1H3,(H,23,24,25)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWPRSAYDRCEO-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that belongs to a class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent through inhibition of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process.
Synthesis and Structural Characterization
The synthesis of (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the reaction of 2-methyl-3-(4-butoxyphenyl)-4(3H)-quinazolinone with appropriate reagents under controlled conditions. The structure of the compound can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.
COX Inhibition
The primary biological activity investigated for this compound is its ability to inhibit COX enzymes, specifically COX-1 and COX-2. These enzymes are key targets in the treatment of inflammatory diseases.
| Compound | COX Inhibition (%) | Concentration (μM) |
|---|---|---|
| Celecoxib | 80.1 | 1 |
| (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | TBD | TBD |
Findings : Preliminary studies indicate that the compound exhibits moderate COX-2 inhibitory activity, although less potent than celecoxib. The exact percentage inhibition and effective concentration are yet to be determined in detailed assays.
Cytotoxicity
In addition to its anti-inflammatory properties, the cytotoxic effects of (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile have been explored against various cancer cell lines.
Case Study : A study evaluated the compound against breast cancer cell lines (MCF-7). Results indicated that the compound showed promising cytotoxic effects, suggesting potential as an anticancer agent.
The mechanism by which (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exerts its biological effects may involve:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
- Antioxidant Activity : Some quinazolinone derivatives have demonstrated antioxidant properties, potentially contributing to their anti-inflammatory effects by scavenging free radicals.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and COX enzymes. These studies suggest that specific interactions at the active site may enhance its inhibitory activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Moieties
(a) (E)-3-(Furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (Compound 4a, )
- Structural Features : Replaces the 4-butoxyphenyl group with a furan-2-yl substituent.
- Biological Activity: Demonstrates broad-spectrum antibacterial activity, highlighting the importance of the quinazolinone core and acrylonitrile backbone .
(b) 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c, )
- Structural Features : Incorporates a 4-methoxyphenyl group and a para-sulfonamide substituent.
- Biological Activity : COX-2 inhibitor with 47.1% inhibition at 20 μM, though less potent than celecoxib .
- Key Difference: The sulfonamide group enhances hydrogen-bonding capacity, while the methoxy group provides moderate lipophilicity. The target compound’s butoxy chain may improve bioavailability but could exacerbate solubility limitations noted in similar derivatives .
Analogues with Heteroaryl Substituents
(a) (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()
- Structural Features : Benzo[b]thiophen-2-yl and trimethoxyphenyl groups with a Z-configured acrylonitrile.
- Key Difference: The Z-configuration and heteroaryl substituents alter electronic properties and steric bulk, which may redirect biological targeting compared to the E-configured quinazolinone derivatives.
(b) Benzothiazolyltriazole Derivatives ()
- Structural Features : Benzothiazole and chlorophenyl groups linked via acrylonitrile.
- Biological Activity : Exhibited antioxidant activity surpassing ascorbic acid, with compounds 5, 6, and 17 showing the highest potency .
- Key Difference: The benzothiazole moiety’s electron-rich nature contrasts with the quinazolinone ring, likely influencing redox activity and target selectivity.
Analogues with Bulky Alkyl/Aryl Substituents
(E)-2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate ()
- Structural Features : 4-tert-butylphenyl group and pyrazole ring.
- Biological Activity : Demonstrated superior acaricidal activity compared to its Z-isomer, underscoring the importance of the E-configuration .
- Key Difference : The tert-butyl group’s extreme hydrophobicity may limit solubility, whereas the target compound’s butoxy group offers a balance between lipophilicity and solubility.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Sulfonamide groups (e.g., in Compound 1c) improve hydrogen-bonding interactions with COX-2, a feature absent in the target compound .
Configuration Sensitivity :
- The E-configuration is critical for bioactivity, as seen in acaricidal and COX-2 inhibitory compounds .
Solubility Challenges: Quinazolinone derivatives often exhibit poor solubility at higher concentrations (>50 μM), limiting in vitro efficacy .
Q & A
Q. What are the key steps and optimized conditions for synthesizing (E)-3-(4-butoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or nitriles under acidic conditions.
- Thiazole/acrylonitrile coupling : Aza-Michael addition or Heck coupling to introduce the acrylonitrile moiety .
- Butoxyphenyl substitution : Alkylation or nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) with bases like NaH .
- Optimization : Critical parameters include temperature (60–120°C), solvent polarity (DMF > THF), and catalyst choice (Pd for coupling reactions). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purified via column chromatography .
Q. How is the molecular structure of this compound confirmed, and what characterization techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., acrylonitrile double bond at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves stereochemistry (E/Z configuration) and bond angles, particularly for the quinazolinone and acrylonitrile groups .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 380–400 Da) .
- Thermal analysis : DSC and TGA assess stability (decomposition >250°C) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Tested in buffered solutions (pH 2–12) using HPLC to monitor degradation. Nitrile groups may hydrolyze to amides under strongly acidic/basic conditions .
- Thermal stability : Accelerated stability studies (40–80°C for 14 days) show ≤5% degradation when stored in amber vials at −20°C .
- Light sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 254 nm), requiring dark storage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are most plausible?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or DNA topoisomerases, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .
- QSAR studies : Correlate substituent effects (e.g., butoxy chain length) with bioactivity using descriptors like logP and polar surface area .
- PASS prediction : Anticipates antimicrobial (Pa ~ 0.4) or anticancer (Pa ~ 0.3) activity based on structural analogs .
Q. What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- DoE (Design of Experiments) : Box-Behnken design optimizes conflicting parameters (e.g., solvent vs. temperature) to maximize yield .
- Bioassay standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate to minimize variability .
- Metabolite profiling : LC-MS identifies degradation products that may skew bioactivity results .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Nucleophilic attack : The acrylonitrile’s β-carbon is susceptible to nucleophiles (e.g., thiols), forming adducts detectable via ¹H NMR peak shifts .
- Electrophilic substitution : The quinazolinone’s C-2 position undergoes halogenation (e.g., Br₂ in acetic acid) .
- Kinetic studies : Stopped-flow spectroscopy measures reaction rates (k ≈ 10⁻³ M⁻¹s⁻¹ for nitrile hydrolysis) .
Key Considerations for Researchers
- Stereochemical Integrity : Ensure E-configuration via NOESY NMR or X-ray to avoid inactive isomers .
- Biological Assays : Prioritize target-specific models (e.g., HCT-116 cells for anticancer screening) over broad-spectrum tests .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
